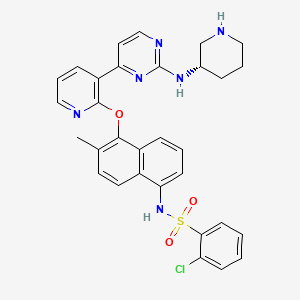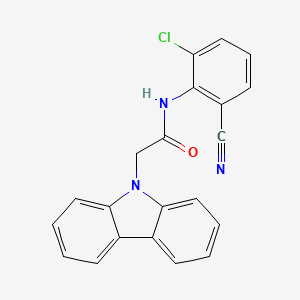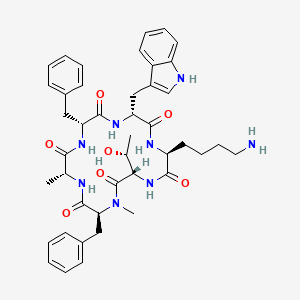
Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L 363572 is a hexapeptide analog of MK 678; does not affect locomotor acitivity in rats.
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
Cyclo-peptides have been identified as regulators of plant growth. For instance, cyclo-peptides produced by Penicillium sp. have shown different biological activities against a variety of plants, indicating their role in plant growth regulation and potential applications in agriculture (Kimura et al., 1996).
Conformational Studies
Conformational studies of cyclo-peptides, involving the analysis of coupling constants and the application of isotopes, provide insights into the structure-activity relationships essential for designing peptides with specific biological activities (Vičar et al., 1982).
Photosynthetic Electron Flow
Research on cyclo-peptides has also extended to their impact on photosynthesis. Compounds such as tentoxin have been found to influence the delayed fluorescence of photosystem II in Chlorella fusca, suggesting a direct action on the photosynthetic electron flow independent of known tentoxin targets (Beltzig et al., 1984).
DNA Topoisomerase I Inhibition
Cyclo-peptides have been evaluated for their potential as inhibitors of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Studies have shown that certain cyclo-peptides can inhibit DNA topoisomerase I activity more strongly than known inhibitors, indicating their potential as novel therapeutic agents (Rhee, 2002).
Biosynthetic Incorporation
The biosynthetic incorporation of cyclo-peptides into natural products in organisms like Aspergillus terreus has been demonstrated, shedding light on the natural roles and synthetic applications of these compounds in producing complex molecules (Boente et al., 1981).
Eigenschaften
CAS-Nummer |
145758-79-8 |
|---|---|
Produktname |
Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl) |
Molekularformel |
C43H54N8O7 |
Molekulargewicht |
794.95 |
IUPAC-Name |
(3S,6S,9R,12R,15R,18S)-9-((1H-indol-3-yl)methyl)-6-(4-aminobutyl)-12,18-dibenzyl-3-((R)-1-hydroxyethyl)-1,15-dimethyl-1,4,7,10,13,16-hexaazacyclooctadecane-2,5,8,11,14,17-hexaone |
InChI |
1S/C43H54N8O7/c1-26-38(53)48-34(22-28-14-6-4-7-15-28)40(55)49-35(24-30-25-45-32-19-11-10-18-31(30)32)41(56)47-33(20-12-13-21-44)39(54)50-37(27(2)52)43(58)51(3)36(42(57)46-26)23-29-16-8-5-9-17-29/h4-11,14-19,25-27,33-37,45,52H,12-13,20-24,44H2,1-3H3,(H,46,57)(H,47,56)(H,48,53)(H,49,55)(H,50,54)/t26-,27-,33+,34-,35-,36+,37+/m1/s1 |
InChI-Schlüssel |
SZWKOMVIIOBYSH-KOYBAMIHSA-N |
SMILES |
C[C@H]([C@@H]1NC([C@@H](NC([C@H](NC([C@H](NC([C@H](NC([C@@H](N(C1=O)C)Cc2ccccc2)=O)C)=O)Cc3ccccc3)=O)Cc(c[nH]4)c5c4cccc5)=O)CCCCN)=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L 363572; L-363572; L363572; L363-572; L 363-572; L-363-572; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)

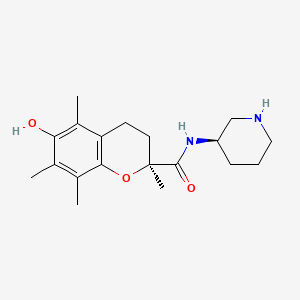
![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)
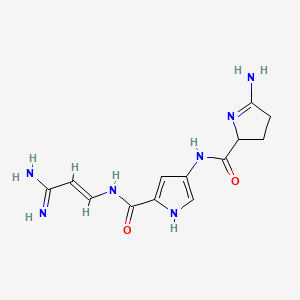
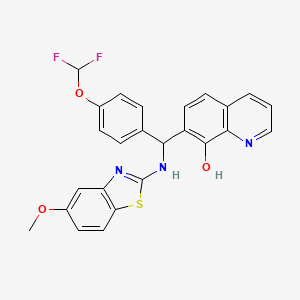
![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)
